molecular formula C14H16N2O3 B12952053 Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12952053
M. Wt: 260.29 g/mol
InChI Key: XUSVVYKRDIJXQO-UHFFFAOYSA-N
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Description

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6, a ketone group at position 7, and a benzyl ester substituent. The spiro[3.4]octane core imposes conformational constraints, which can enhance binding affinity and metabolic stability compared to linear analogs .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C14H16N2O3/c17-12-6-14(8-15-12)9-16(10-14)13(18)19-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)

InChI Key

XUSVVYKRDIJXQO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate with structurally related spirocyclic compounds, focusing on structural features , physicochemical properties , and applications .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Features
This compound (Target) Not Provided C₁₆H₁₈N₂O₃ 286.33* Benzyl ester, 7-oxo Rigid spiro[3.4]octane core; potential for protease inhibition
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate 1234616-51-3 C₁₁H₁₈N₂O₃ 226.28 tert-Butyl ester, 7-oxo Commercial availability; used as a synthetic intermediate
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate 1160246-74-1 C₁₆H₂₀N₂O₃ 288.35 Benzyl ester, spiro[4.5]decane Larger spiro ring; increased lipophilicity and steric bulk
Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 2725791-16-0 C₁₄H₁₅NO₄ 261.28 5-Oxa substitution Oxygen atom alters electronic properties; potential for improved solubility
2-Tert-Butyl 5-Ethyl 7-Oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate 1357351-87-1 C₁₄H₂₂N₂O₅ 298.34 Dual ester groups Increased polarity; potential for dual binding interactions

*Calculated based on molecular formula.

Key Observations :

Ring Size and Rigidity: The spiro[3.4]octane core (Target compound) offers a smaller, more strained ring system compared to spiro[4.5]decane derivatives (e.g., CAS 1160246-74-1), which may influence binding kinetics and metabolic stability .

Substituent Effects :

  • The benzyl ester group in the target compound increases lipophilicity compared to tert-butyl analogs (e.g., CAS 1234616-51-3), which may improve membrane permeability but reduce metabolic stability .
  • Dual ester derivatives (e.g., CAS 1357351-87-1) exhibit higher polarity, making them suitable for aqueous-phase reactions or targeting polar binding pockets .

Synthetic Accessibility :

  • tert-Butyl-protected analogs (e.g., CAS 1234616-51-3) are commercially available at scales up to 25 g (¥3630.00 for 25 g from 凯米莱铂), suggesting well-established synthetic routes .
  • Benzyl esters (e.g., Target compound) may require specialized coupling reagents or protective strategies to avoid racemization during synthesis.

Applications :

  • Spiro[3.4]octane derivatives are highlighted in drug discovery services () as scaffolds for kinase inhibitors or GPCR modulators.
  • The 7-oxo group is a common feature in bioactive compounds, such as penicillin derivatives (), though the target compound’s pharmacological profile remains underexplored.

Biological Activity

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3

The compound features a spirocyclic structure that incorporates both nitrogen and carbon atoms, contributing to its distinct chemical properties and potential biological activities.

Biological Activity Overview

This compound exhibits various biological activities, particularly as an enzyme inhibitor. Its unique structure allows it to interact with multiple biological targets, modulating their activity and leading to potential therapeutic effects.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, resulting in the modulation of their activity. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key metabolic enzymes, affecting various biochemical pathways.
  • Alteration of Cellular Signaling : By interacting with cellular receptors, it may influence signaling cascades critical for cell function.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown effectiveness against pathogens such as Mycobacterium tuberculosis. For example, modifications around the diazaspiro core have resulted in potent antitubercular agents with minimal inhibitory concentrations as low as 0.016 μg/mL .
  • Cancer Therapeutics : The compound has been explored for its role as a potential drug candidate for cancer treatment. Its ability to inhibit specific protein interactions involved in tumor growth makes it a promising candidate for further development .
  • Diabetes Treatment : Studies suggest that this compound may modulate insulin signaling pathways, offering potential benefits for diabetes management .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylateC14H18N2O2Enzyme inhibition
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylateC13H16N2O4Antimicrobial properties
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylateC13H16N2O4Potential anticancer activity

The table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of structural features in drug design.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Inhibition Studies : In vitro studies showed that this compound effectively inhibited specific enzymes involved in metabolic pathways relevant to cancer progression.
    • Study Reference : A study published in PMC demonstrated the compound's effectiveness against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
  • Drug Development Initiatives : Ongoing research aims to optimize the structure of this compound to enhance its efficacy and safety profile for clinical applications.

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